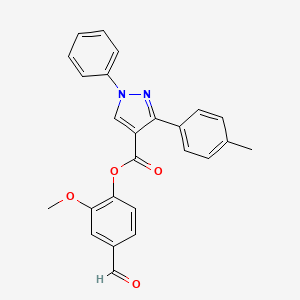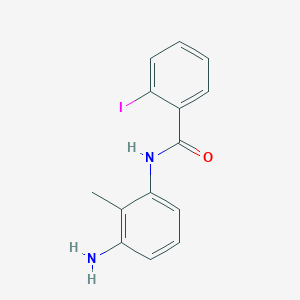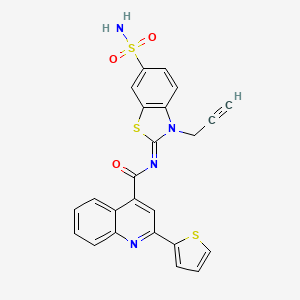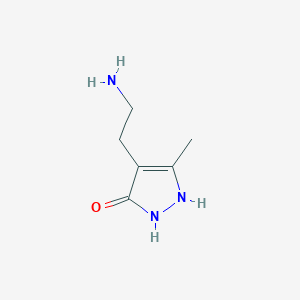
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate is not fully understood. However, it has been proposed that (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate on cognitive function in animal models of neurodegenerative diseases. Another area of interest is the development of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate derivatives with improved anti-inflammatory and anti-cancer properties. Finally, the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate needs to be further elucidated to fully understand its potential applications in various research fields.
Conclusion:
In conclusion, (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate, or (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate and its potential applications in various research fields.
Méthodes De Synthèse
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate can be synthesized through a multistep reaction process. The first step involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxybenzalacetone. In the second step, 2-methoxybenzalacetone is reacted with phenylhydrazine to form 1-phenyl-3-(2-methoxyphenyl) pyrazole. Finally, 1-phenyl-3-(2-methoxyphenyl) pyrazole is reacted with 4-methylbenzoyl chloride to form (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate.
Applications De Recherche Scientifique
(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has been extensively studied for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-8-11-19(12-9-17)24-21(15-27(26-24)20-6-4-3-5-7-20)25(29)31-22-13-10-18(16-28)14-23(22)30-2/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKDGHXKIRHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=C(C=C(C=C3)C=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)

![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)
![Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2435447.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2435452.png)
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
![N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2435454.png)
![4-Ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2435455.png)
![ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2435458.png)
![Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2435460.png)